Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate
Description
Chemical Identity and Nomenclature
This compound represents a highly substituted indazole derivative with the molecular formula C₁₃H₁₅BrN₂O₃ and a molecular weight of 327.17 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1169789-29-0, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl 6-bromo-4-methoxyindazole-1-carboxylate, which systematically describes the substitution pattern and functional groups present in the molecule.
The compound possesses several synonymous designations that reflect different naming conventions and abbreviations commonly used in chemical literature. These include 1-N-Boc-6-bromo-4-methoxy-1H-indazole, 2-methyl-2-propanyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, and 1-Boc-6-bromo-4-methoxy-1H-indazole. The MDL number MFCD23134666 serves as another unique identifier within chemical databases, while the PubChem Compound Identifier is 59615298.
The molecular structure can be represented through several standardized formats. The Standard InChI notation is InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(17)16-10-5-8(14)6-11(18-4)9(10)7-15-16/h5-7H,1-4H3, which provides a systematic method for describing the molecular connectivity. The InChI Key GAADFSICYFVBNI-UHFFFAOYSA-N offers a condensed hash representation of the structure, while the SMILES notation CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)Br)OC provides a linear string representation of the molecular structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅BrN₂O₃ |
| Molecular Weight | 327.17 g/mol |
| CAS Number | 1169789-29-0 |
| MDL Number | MFCD23134666 |
| PubChem CID | 59615298 |
| InChI Key | GAADFSICYFVBNI-UHFFFAOYSA-N |
Historical Context in Indazole Chemistry
The development of this compound exists within the broader historical context of indazole chemistry, which traces its origins to fundamental discoveries in heterocyclic chemistry during the nineteenth century. Indazole, the parent compound of this derivative, was first defined by scientist Emil Fischer as a "pyrazole ring fused with the benzene ring," establishing the foundational understanding of this important heterocyclic system. The historical significance of indazole chemistry began to develop with the study of dye chemistry, particularly through investigations of indigo dye compounds.
The evolution of indazole chemistry gained momentum in 1866 when Adolf von Baeyer successfully reduced oxindole to indazole using zinc dust, representing a crucial milestone in synthetic methodology. Subsequently, in 1869, Baeyer proposed a formula for indazole, providing the theoretical framework that would guide future synthetic efforts. These early investigations established indazoles as members of the azoles family, characterized by their carbon, hydrogen, and nitrogen atomic composition and their distinctive bicyclic structure composed of a pyrazole ring fused to a benzene ring.
The recognition of indazole tautomerism emerged as another significant development in understanding these compounds. Research demonstrated the existence of two tautomeric variants: 1H-indazole and 2H-indazole, with 1H-indazole identified as the thermodynamically more stable form. This understanding of tautomeric behavior proved crucial for subsequent synthetic strategies and for comprehending the chemical behavior of indazole derivatives.
Certain indazole derivatives achieved commercial importance as dyestuffs until the end of the nineteenth century, demonstrating the practical applications that drove early research interest. The transition from dye applications to pharmaceutical research occurred during the 1930s, when scientific interest in indazole intensified due to recognition of their potential biological activities. This shift marked the beginning of systematic investigation into indazole derivatives as pharmaceutical compounds, setting the stage for the eventual development of sophisticated derivatives such as this compound.
Significance in Heterocyclic Chemistry
This compound exemplifies the significance of indazole derivatives within the broader field of heterocyclic chemistry, representing a class of compounds that has gained substantial importance due to their versatile chemical properties and extensive biological activities. Indazoles belong to the fundamental category of heterocyclic aromatic organic compounds, specifically characterized as bicyclic structures consisting of the fusion of benzene and pyrazole rings. This structural arrangement imparts unique electronic properties that make indazole derivatives particularly valuable as building blocks in synthetic chemistry and as lead compounds in drug discovery.
The heterocyclic nature of indazoles contributes to their amphoteric character, enabling these compounds to function as both proton acceptors and proton donors under appropriate conditions. Research has demonstrated that indazole can be protonated to form an indazolium cation or deprotonated to yield an indazolate anion, with corresponding pKa values of 1.04 for the equilibrium between indazolium cation and indazole, and 13.86 for the equilibrium between indazole and indazolate anion. This amphoteric behavior significantly expands the potential chemical transformations and interactions available to indazole derivatives.
The structural framework of indazoles provides multiple sites for chemical modification, allowing for the systematic introduction of diverse functional groups to modulate biological activity and physicochemical properties. The specific substitution pattern present in this compound demonstrates the sophisticated level of structural modification achievable within the indazole framework. The presence of a bromine atom at position 6 introduces opportunities for further synthetic elaboration through cross-coupling reactions, while the methoxy group at position 4 modifies the electronic distribution and potential for hydrogen bonding interactions.
Indazole derivatives have established themselves as privileged scaffolds in medicinal chemistry, a designation reserved for molecular frameworks that demonstrate the ability to provide ligands for multiple biological targets. Research spanning several decades has revealed that indazole-containing compounds exhibit a remarkable range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and central nervous system activities. This broad spectrum of biological activity reflects the inherent versatility of the indazole scaffold and its capacity to engage with diverse biological targets through various molecular recognition mechanisms.
Position in Contemporary Chemical Research
Contemporary chemical research has positioned this compound and related indazole derivatives at the forefront of several important research areas, particularly in pharmaceutical chemistry and materials science. Current investigations demonstrate that indazole derivatives serve as essential building blocks for the development of novel therapeutic agents, with research efforts focusing on the systematic exploration of structure-activity relationships and the optimization of pharmacological properties.
Recent advances in indazole chemistry have revealed the potential for these compounds to function as inhibitors of various protein targets, including kinases, heat shock proteins, and other therapeutically relevant enzymes. Research conducted by multiple groups has demonstrated that carefully designed indazole derivatives can achieve remarkable selectivity and potency against specific biological targets. For example, recent studies have identified indazole analogs derived from natural product scaffolds that function as C-terminal inhibitors of heat shock protein 90, demonstrating substantial inhibitory effects in cancer cell lines with favorable safety profiles.
The field of kinase inhibition represents another area where indazole derivatives have shown exceptional promise. Contemporary research has revealed that indazole-containing compounds can serve as potent and selective inhibitors of various kinases involved in cancer progression and other disease states. These investigations have led to the identification of compounds with single-digit nanomolar inhibitory activity and favorable pharmacokinetic properties, highlighting the continued relevance of the indazole scaffold in modern drug discovery efforts.
Synthetic methodology development represents another significant aspect of contemporary indazole research. Modern synthetic approaches have enabled the efficient preparation of highly substituted indazole derivatives through innovative cyclization strategies, cross-coupling reactions, and other advanced synthetic transformations. These methodological advances have expanded access to structurally diverse indazole libraries, facilitating the exploration of previously inaccessible chemical space and enabling the discovery of new biological activities.
| Research Area | Contemporary Applications | Key Findings |
|---|---|---|
| Kinase Inhibition | Cancer therapy, inflammatory diseases | Nanomolar potency, high selectivity |
| Heat Shock Protein Modulation | Oncology, neurodegenerative diseases | Favorable safety profiles, oral bioavailability |
| Synthetic Methodology | Drug discovery, chemical biology | Improved efficiency, structural diversity |
| Structure-Activity Studies | Pharmaceutical optimization | Enhanced understanding of molecular recognition |
The integration of computational chemistry approaches with experimental investigations has further enhanced the position of indazole derivatives in contemporary research. Molecular docking studies and other computational methods have provided valuable insights into the binding modes and molecular recognition patterns of indazole-containing compounds, enabling more rational design strategies and accelerating the discovery of new therapeutic applications. This computational-experimental synergy represents a hallmark of modern pharmaceutical research and continues to drive innovation in indazole chemistry.
Properties
IUPAC Name |
tert-butyl 6-bromo-4-methoxyindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(17)16-10-5-8(14)6-11(18-4)9(10)7-15-16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAADFSICYFVBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole class, characterized by its diverse biological activities and potential applications in medicinal chemistry. This compound features a tert-butyl ester group, a bromine atom at the 6-position, and a methoxy group at the 4-position of the indazole ring. Its unique structural characteristics contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C12H14BrN3O3, with a molecular weight of approximately 311.18 g/mol. The compound can be represented structurally as follows:
Biological Activity Overview
Indazole derivatives, including this compound, have been studied for their antitumor , anti-inflammatory , and antimicrobial properties. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Antitumor Activity
Recent studies have highlighted the potential of indazole derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on tumor growth in various cancer cell lines.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 | |
| Compound 82a | Pim kinases | 0.4 - 1400 | |
| Compound 93 | Bcr-Abl | 8.3 - 1.3 |
The indazole scaffold has been recognized for its ability to inhibit key kinases involved in tumor proliferation, making it a valuable target for drug development.
Anti-inflammatory Activity
This compound has shown promise in modulating inflammatory pathways. Its interactions with G-protein coupled receptors (GPCRs) may influence signaling cascades that are critical in inflammatory responses.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example:
- Inhibition of Kinases : The compound may inhibit specific kinases that are crucial for cell signaling and proliferation.
Case Studies
Several case studies have documented the efficacy of indazole derivatives in preclinical models:
- Colon Cancer Model : In a mouse model of colon cancer, compounds structurally related to this compound exhibited significant tumor growth inhibition.
- Inflammatory Disease Models : Studies indicated that these compounds could reduce markers of inflammation in animal models, suggesting potential therapeutic applications in diseases characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other indazole derivatives:
| Compound Name | CAS Number | Similarity Score | Key Features |
|---|---|---|---|
| Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate | 1169789-29-0 | 0.89 | Contains a methyl group instead of methoxy |
| Tert-butyl 7-bromo-1H-indazole-1-carboxylate | 877264-77-2 | 0.97 | Bromine at position 7 |
| Tert-butyl 5-amino-1H-indazole-1-carboxylate | 129488-10-4 | 0.88 | Contains an amino group |
This comparison illustrates how specific substitutions can influence the biological properties of indazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C13H15BrN2O3
Molecular Weight: 327.17 g/mol
IUPAC Name: tert-butyl 6-bromo-4-methoxyindazole-1-carboxylate
CAS Number: 1169789-29-0
The compound features an indazole ring system, which is known for its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties. The bromine and methoxy substituents may also influence its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of indazole derivatives, including tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
These findings suggest that the compound could serve as a lead for developing new anticancer therapies targeting breast and colon cancers.
Antimicrobial Properties
Indazole derivatives are also recognized for their antimicrobial activities. Studies indicate that they exhibit effectiveness against various pathogens, including Acinetobacter baumannii and Klebsiella pneumoniae. The structural features of this compound may contribute to its ability to inhibit bacterial growth through mechanisms involving enzyme inhibition and disruption of cellular processes .
General Synthetic Route:
-
Formation of Indazole Ring:
- Start with appropriate precursors to synthesize the indazole framework.
- Utilize coupling reactions to introduce the desired substituents.
-
Bromination:
- Employ bromination reagents to selectively introduce the bromine atom at the 6-position of the indazole ring.
-
Carboxylation:
- Use carboxylic acid derivatives to attach the carboxylate moiety, completing the synthesis.
Case Study 1: Anticancer Activity Assessment
In a study investigating the structure–activity relationship (SAR) of indazole derivatives, it was found that specific modifications to the indazole core significantly enhanced anticancer activity against MCF7 and HCT116 cell lines. The presence of methoxy and bromo groups was crucial for achieving low GI50 values, indicating high potency against cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of various indazole derivatives, including this compound. The results demonstrated effective inhibition against multiple bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate include brominated indazoles and tert-butyl-protected heterocycles. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Similar Indazole Derivatives
Key Observations:
Substituent Position Effects: Bromine at position 6 (target compound) vs. position 4 or 7 (analogs) alters electronic and steric profiles, impacting reactivity in cross-coupling reactions. For example, bromine at position 6 may offer better regioselectivity in arylations compared to position 7 . Methoxy at position 4 (target) vs.
Ester Group Variations :
- Methyl esters (e.g., CAS 885518-47-8) are more labile under basic conditions compared to tert-butyl esters, which resist hydrolysis due to steric hindrance. This makes tert-butyl derivatives preferable in multi-step syntheses requiring acidic/basic conditions .
- tert-Butyl esters also improve solubility in organic solvents, facilitating purification and characterization .
Safety and Handling :
- Tert-butyl-containing compounds (e.g., tert-butyl alcohol) exhibit flammability (Flash Point: 52°F) and reactivity with strong oxidizers, necessitating inert atmospheres and explosion-proof equipment during handling . Methyl esters, while less volatile, may pose distinct toxicity profiles (e.g., hepatotoxicity) under prolonged exposure .
Preparation Methods
Direct Bromination and Boc Protection of 4-Methoxy-1H-Indazole
A widely reported method involves the bromination of 4-methoxy-1H-indazole followed by Boc protection.
Step 1: Synthesis of 4-Methoxy-1H-Indazole
4-Methoxy-1H-indazole is typically synthesized via cyclization of 2-fluoro-4-methoxybenzonitrile with hydrazine hydrate. For example, heating 2-fluoro-4-methoxybenzonitrile (1.0 mmol) with hydrazine hydrate (10.0 mmol) in ethanol at 343 K for 4 hours yields 4-methoxy-1H-indazole as pale-yellow crystals (85–90% yield).
Step 2: Bromination at the 6-Position
Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 273 K introduces bromine selectively at the 6-position. This regioselectivity is attributed to the electron-donating methoxy group at the 4-position, which directs bromination to the para position.
Step 3: Boc Protection of the Indazole Nitrogen
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of 4-dimethylaminopyridine (DMAP). For instance, reacting 6-bromo-4-methoxy-1H-indazole (5.0 mmol) with Boc anhydride (5.0 mmol) and DMAP (5.0 mmol) in DCM at 273 K for 15 hours yields the Boc-protected product. Purification via column chromatography (20–30% ethyl acetate in hexane) provides the target compound in 60–65% yield.
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
An alternative approach employs palladium-catalyzed cross-coupling to introduce the methoxy and bromo groups sequentially.
Step 1: Synthesis of Boc-Protected Indazole Boronic Ester
Starting with tert-butyl 1H-indazole-1-carboxylate, a Miyaura borylation reaction using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dimethyl sulfoxide (DMSO) at 353 K generates the boronic ester intermediate.
Step 2: Suzuki-Miyaura Coupling for Methoxy Introduction
Coupling the boronic ester with 4-bromo-2-methoxyphenyl triflate under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 368 K installs the methoxy group. This step achieves 70–75% yield, with regioselectivity confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Step 3: Bromination via Electrophilic Aromatic Substitution
Final bromination using HBr in acetic acid at 298 K introduces the 6-bromo substituent, yielding the target compound in 80–85% purity after recrystallization.
Multi-Step Synthesis from 4-Bromo-2-Nitroaniline
A third route begins with 4-bromo-2-nitroaniline, leveraging nitro-group reduction and cyclization:
Step 1: Reduction of Nitro Group
Catalytic hydrogenation of 4-bromo-2-nitroaniline using H₂/Pd-C in methanol at 298 K produces 4-bromo-2-aminophenol (90% yield).
Step 2: Methoxy Group Installation
Methylation with methyl iodide and K₂CO₃ in acetone at 333 K yields 4-bromo-2-methoxyaniline (85% yield).
Step 3: Indazole Cyclization
Cyclization with triethyl orthoformate in acetic acid at 373 K forms 6-bromo-4-methoxy-1H-indazole (70% yield).
Step 4: Boc Protection
As described in Section 2.1, Boc protection completes the synthesis (60–65% yield).
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield | Advantages |
|---|---|---|---|---|
| Direct Bromination | 4-Methoxy-1H-indazole | NBS, Boc anhydride, DMAP | 60–65% | Short route, high regioselectivity |
| Palladium-Catalyzed | Indazole boronic ester | B₂Pin₂, Pd catalysts | 70–75% | Modular, allows diverse substitutions |
| Multi-Step from Aniline | 4-Bromo-2-nitroaniline | H₂/Pd-C, methyl iodide, Boc anhydride | 50–55% | Cost-effective starting materials |
Optimization Strategies and Challenges
Regioselectivity in Bromination
The electron-donating methoxy group at the 4-position directs bromination to the 6-position. However, over-bromination can occur at elevated temperatures. Optimal conditions (273 K, stoichiometric NBS) minimize byproducts.
Boc Protection Efficiency
DMAP accelerates Boc anhydride activation, but excess reagent leads to di-Boc byproducts. Maintaining a 1:1 molar ratio of indazole to Boc anhydride at 273 K ensures mono-protection.
Purification Challenges
Column chromatography (silica gel, ethyl acetate/hexane) remains the gold standard for isolating this compound. Recrystallization from ethanol/water mixtures improves purity to >95%.
Q & A
Q. What are the standard synthetic routes for tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate in academic research?
The synthesis involves multi-step reactions starting from indazole derivatives. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) at the 6-position under controlled temperature (0–25°C) in anhydrous DMF or THF .
- Methoxylation : Introduction of the methoxy group at the 4-position via nucleophilic substitution (e.g., NaOMe in MeOH) or palladium-catalyzed coupling .
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
Purification is typically achieved via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ ~3.8 ppm, Boc carbonyl at δ ~155 ppm in ¹³C NMR) .
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for Boc group) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: 357.05 g/mol) .
- X-ray Crystallography : Resolves stereochemistry using SHELX software for structure refinement .
Q. How can researchers safely handle and store this compound?
- Storage : Desiccate at -20°C under argon to prevent Boc group hydrolysis .
- Handling : Use gloves and fume hoods. In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .
Q. What common reactions does the bromine substituent undergo?
- Cross-Coupling : Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig amination (with amines) using Pd catalysts (e.g., Pd(dppf)Cl₂) .
- Nucleophilic Substitution : Reaction with thiols or azides in polar aprotic solvents (DMF, DMSO) at 60–80°C .
Q. How is the Boc group removed during downstream functionalization?
- Deprotection : Treat with trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C to room temperature for 1–2 hours. Quench with NaHCO₃ and extract with DCM .
Advanced Research Questions
Q. How can low yields in the methoxylation step be addressed?
- Optimization Strategies :
- Use fresh anhydrous DMF to minimize hydrolysis .
- Screen bases (e.g., Cs₂CO₃ vs. K₂CO₃) to enhance nucleophilicity .
- Employ microwave-assisted synthesis for faster reaction kinetics .
- Monitoring : Track progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) or in-situ IR .
Q. What computational methods predict regioselectivity in further functionalization?
- DFT Calculations : Use B3LYP/6-31G* to model transition states for electrophilic aromatic substitution.
- Solvent Effects : Incorporate PCM models to simulate polar environments (e.g., DMF) .
- Software : Gaussian or ORCA paired with visualization tools (VMD) .
Q. How should conflicting biological activity data (e.g., IC₅₀ variability) be analyzed?
- Validation Steps :
- Repeat assays with internal controls (e.g., doxorubicin) .
- Confirm compound stability in media via HPLC .
- Perform dose-response curves in triplicate with ANOVA statistical analysis .
Q. What crystallographic approaches resolve disorder in the tert-butyl group?
Q. How can regioselectivity be optimized during C-H activation?
- Directing Groups : The 4-methoxy group directs electrophilic substitution to C5 or C7.
- Catalytic Systems : Use Pd(OAc)₂ with pyridine ligands (e.g., 2,6-lutidine) in toluene at 110°C .
- Protection Strategies : Temporarily block reactive sites with acetyl groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
